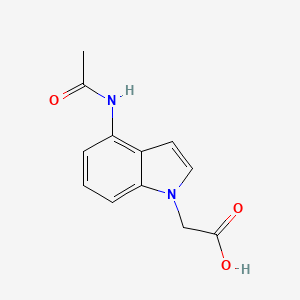

2-(4-acetamido-1H-indol-1-yl)acetic acid

CAS No.: 1573548-32-9

Cat. No.: VC2579033

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1573548-32-9 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 2-(4-acetamidoindol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) |

| Standard InChI Key | VPHYPSQYMVEFCA-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |

| Canonical SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |

Introduction

Structural Characteristics and Chemical Identity

2-(4-acetamido-1H-indol-1-yl)acetic acid is an organic compound characterized by an indole core structure with an acetamido group at the 4-position and an acetic acid moiety attached to the nitrogen at position 1. The compound has a molecular formula of C12H12N2O3, corresponding to a molecular weight of approximately 232.24 g/mol . The structural composition involves:

-

An indole heterocyclic system (bicyclic structure)

-

An acetamido (N-acetyl) substituent at position 4 of the indole ring

-

An acetic acid group (carboxylic acid) attached to the nitrogen at position 1

The compound can be represented by the following chemical identifiers:

| Identifier Type | Value |

|---|---|

| SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O |

| InChI | InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) |

| InChIKey | VPHYPSQYMVEFCA-UHFFFAOYSA-N |

| Chemical Name | 2-(4-acetamidoindol-1-yl)acetic acid |

Physical and Chemical Properties

The physical and chemical properties of 2-(4-acetamido-1H-indol-1-yl)acetic acid can be inferred from its structure and compared with similar indole derivatives. While specific experimental data is limited, several properties can be established:

Functional Group Properties

The compound contains three key functional groups that define its chemical behavior:

-

The indole ring system, which is an aromatic heterocycle with nucleophilic character at C-3

-

The acetamido group (-NHCOCH3), which can participate in hydrogen bonding as both donor and acceptor

-

The carboxylic acid group (-COOH), which exhibits acidic properties and can form salts and esters

These functional groups contribute to the compound's solubility profile, reactivity patterns, and potential biological interactions .

Predicted Physicochemical Parameters

Based on the available data and structural information, the compound would be expected to exhibit:

-

Moderate solubility in polar organic solvents

-

Limited solubility in water at neutral pH, with improved solubility in basic conditions due to ionization of the carboxylic acid group

-

Potential for hydrogen bonding through both the acetamido and carboxylic acid moieties

-

UV absorbance typical of substituted indoles

Analytical Profile and Characterization

The analytical profile of 2-(4-acetamido-1H-indol-1-yl)acetic acid provides valuable information for its identification and characterization in research settings.

Mass Spectrometry Data

The compound's mass spectrometric behavior has been characterized through predicted collision cross-section (CCS) data for various adducts, as shown in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.09208 | 150.0 |

| [M+Na]+ | 255.07402 | 160.8 |

| [M+NH4]+ | 250.11862 | 156.5 |

| [M+K]+ | 271.04796 | 158.0 |

| [M-H]- | 231.07752 | 150.2 |

| [M+Na-2H]- | 253.05947 | 154.3 |

| [M]+ | 232.08425 | 151.2 |

| [M]- | 232.08535 | 151.2 |

These predicted CCS values are instrumental in ion mobility spectrometry applications and can assist in the compound's identification and quantification in complex mixtures .

Comparative Analysis with Related Indole Derivatives

A comparative analysis with structurally related indole derivatives provides insight into how subtle structural modifications affect properties and potential applications.

Comparison with (2R)-2-(4-methoxy-1H-indol-1-yl)acetamidoacetic acid

The compound (2R)-2-(4-methoxy-1H-indol-1-yl)acetamidoacetic acid (C19H18N2O4, MW: 338.36) shares the indole core structure but differs in several key aspects:

-

It contains a methoxy group at position 4 instead of an acetamido group

-

The acetic acid moiety is incorporated into a more complex amide linkage

-

It includes a phenyl substituent and has a chiral center with R configuration

These structural differences result in distinct physicochemical properties:

-

Higher molecular weight (338.36 vs. 232.24)

-

Different logP value (1.7509) indicating altered lipophilicity

-

Different hydrogen bonding capabilities (6 acceptors, 2 donors)

Comparison with 2-(4-methyl-1H-indol-1-yl)acetamide

The compound 2-(4-methyl-1H-indol-1-yl)acetamide represents another structural variation:

-

Contains a methyl group at position 4 instead of an acetamido group

-

Features an amide terminus rather than a carboxylic acid group

These modifications would be expected to:

-

Decrease water solubility compared to the carboxylic acid analog

-

Alter hydrogen bonding patterns

-

Modify biological receptor interactions based on steric and electronic differences

Comparison with 2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

This compound (C15H15BrN4O, MW: 347.21) exhibits more substantial structural differences:

-

Features a bromo substituent at position 6 rather than an acetamido group at position 4

-

Contains an extended amide linkage to an imidazole-containing moiety

-

Incorporates additional nitrogen atoms that can serve as hydrogen bond acceptors or basic sites

These differences would significantly alter:

-

Electron distribution across the indole system

-

Potential for biological target interactions

-

Physicochemical properties including solubility and partition coefficient

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume